3-Methylsulfonyl-azetidine
Overview
Description
3-Methylsulfonyl-azetidine is an organic compound with the molecular formula C4H9NO2S. It is characterized by a four-membered azetidine ring substituted with a methylsulfonyl group at the third position.
Mechanism of Action
Target of Action
Azetidines, a class of compounds to which 3-methylsulfonyl-azetidine belongs, are known to be important in organic synthesis and medicinal chemistry . They are used in the synthesis of various bioactive molecules and natural products .
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . This reactivity provides a highly attractive entry to bond functionalization .
Biochemical Pathways
Azetidines have been used in various synthetic methodologies, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical c(sp3)–h functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c .
Result of Action
Azetidines are known to be used in the synthesis of various bioactive molecules and natural products , suggesting that they may have diverse effects depending on the specific context of their use.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that its stability may be affected by factors such as temperature and exposure to oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylsulfonyl-azetidine can be synthesized through several methods. One common approach involves the reaction of 3-azetidinone with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methylsulfonyl-azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Functionalized azetidine derivatives.
Scientific Research Applications
3-Methylsulfonyl-azetidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Aziridine: A three-membered nitrogen-containing ring with similar reactivity but higher ring strain.
Azetidine: The parent compound without the methylsulfonyl group.
3-Methylsulfonyl-aziridine: A three-membered ring analog with a methylsulfonyl group.
Uniqueness: 3-Methylsulfonyl-azetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it more stable than aziridine while retaining significant reactivity, allowing for diverse chemical transformations .
Properties
IUPAC Name |
3-methylsulfonylazetidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-8(6,7)4-2-5-3-4/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSQXAPAQNXLMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680585 | |
Record name | 3-(Methanesulfonyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935668-43-2 | |
Record name | 3-(Methanesulfonyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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